molecular formula C22H30ClN3O3 B172622 N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride CAS No. 150491-98-8

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride

Cat. No.: B172622
CAS No.: 150491-98-8
M. Wt: 419.9 g/mol
InChI Key: CHCBAYRWJULIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride (hereafter referred to as the compound) is a class III antiarrhythmic agent developed under the guidance of academician M.D. Mashkovskii. It is clinically effective in treating atrial flutter, atrial fibrillation, and supraventricular tachycardia, with high tolerability in patients . Structurally, it features a benzamide core substituted with a 4-nitro group, a phenylpentyl chain, and a diethylamino side chain. The compound is marketed under the name nibentan and is registered in the Russian Federation’s essential medicines list .

Properties

IUPAC Name

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3.ClH/c1-3-24(4-2)17-9-8-12-21(18-10-6-5-7-11-18)23-22(26)19-13-15-20(16-14-19)25(27)28;/h5-7,10-11,13-16,21H,3-4,8-9,12,17H2,1-2H3,(H,23,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCBAYRWJULIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933957
Record name N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157832-56-9, 150491-98-8
Record name Nibentan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157832569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-(DIETHYLAMINO)-1-PHENYLPENTYL)-4-NITROBENZAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4S59ZCS33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Reaction Framework

The synthesis of nibentan revolves around constructing a pentyl backbone with dual amine functionalities (diethylamino and benzamide groups) and a phenyl terminus. The general approach involves:

  • Reductive amination to introduce the diethylamino group.

  • Acylation with 4-nitrobenzoyl chloride.

  • Salt formation via hydrochloric acid treatment.

A critical challenge lies in managing steric hindrance during the amination of the bulky arylpentane intermediate. Early methods employed classical Leuckart reactions, but modern adaptations use modified Leuckart conditions with sodium cyanoborohydride to enhance selectivity.

Detailed Preparation Methods

Patent-Based Synthesis (SU 1249903, RU 1833612)

The foundational method, described in Soviet patents, involves a four-step sequence:

Step 1: Synthesis of 1-Phenyl-1-amino-5-pentanone

A Mannich reaction between acetophenone, formaldehyde, and diethylamine yields 1-phenyl-1-diethylamino-5-pentanone. This intermediate is then subjected to hydrolysis under acidic conditions to remove the diethyl group, producing 1-phenyl-1-amino-5-pentanone.

Reaction Conditions :

  • Solvent: Ethanol/water (3:1)

  • Temperature: 80°C

  • Catalyst: Hydrochloric acid (10% v/v)

  • Yield: 78%.

Step 2: Reductive Amination

The free amine undergoes reductive amination with diethylamine using a modified Leuckart reaction. Sodium cyanoborohydride replaces traditional reagents to reduce steric interference:

1-Phenyl-1-amino-5-pentanone+DiethylamineNaBH3CN, MeOH1-Phenyl-1-diethylamino-5-pentylamine\text{1-Phenyl-1-amino-5-pentanone} + \text{Diethylamine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{1-Phenyl-1-diethylamino-5-pentylamine}

Optimized Parameters :

  • Molar ratio (ketone:amine): 1:2.5

  • Reaction time: 12 hours

  • Yield: 65%.

Step 3: Acylation with 4-Nitrobenzoyl Chloride

The pentylamine intermediate is acylated with 4-nitrobenzoyl chloride in dichloromethane. Triethylamine acts as a base to scavenge HCl:

1-Phenyl-1-diethylamino-5-pentylamine+4-Nitrobenzoyl chlorideEt3N, DCMNibentan free base\text{1-Phenyl-1-diethylamino-5-pentylamine} + \text{4-Nitrobenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Nibentan free base}

Purification :

  • Column chromatography (silica gel, ethyl acetate/hexane 1:4)

  • Purity: >98% (HPLC).

Step 4: Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt:

Nibentan free base+HClEt2ONibentan hydrochloride\text{Nibentan free base} + \text{HCl} \xrightarrow{\text{Et}_2\text{O}} \text{Nibentan hydrochloride}

Crystallization :

  • Solvent: Ethanol/ether (1:5)

  • Yield: 89%.

Industrial-Scale Process (RU 2059612)

For bulk production, the protocol eliminates column chromatography to reduce costs:

Key Modifications:

  • One-Pot Reductive Amination-Acylation : Combining Steps 2 and 3 in a single reactor minimizes intermediate isolation.

  • Catalyst : Palladium on carbon (5% w/w) under hydrogen atmosphere.

  • Yield : 72% overall.

Table 1: Comparative Analysis of Laboratory vs. Industrial Methods

ParameterLaboratory Method (RU 1833612)Industrial Method (RU 2059612)
Reaction Steps43
Total Yield58%72%
PurificationColumn chromatographyRecrystallization
ScalabilityLimited to 100 g>10 kg batches

Mechanistic Insights and Optimization

Overcoming Steric Hindrance

The tertiary amine in the pentyl chain creates significant steric bulk, complicating acylation. Strategies to mitigate this include:

  • Slow Addition of Acyl Chloride : Prevents dimerization of the amine intermediate.

  • High-Dilution Conditions : Reduces unwanted side reactions (e.g., over-acylation).

Solvent Effects

Polar aprotic solvents (e.g., DMF, DCM) improve acyl chloride reactivity but risk hydrolysis. Patent RU 2059612 recommends dichloromethane for balancing reactivity and stability.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.35 (d, J=8.8 Hz, 2H, Ar-NO₂), 7.75 (d, J=8.8 Hz, 2H, Ar-CO), 7.45–7.30 (m, 5H, Ph), 4.15 (t, J=6.0 Hz, 1H, NHCO), 2.70–2.40 (m, 10H, N(CH₂CH₃)₂ and CH₂).

  • IR (KBr): 1650 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

  • Melting Point : 214–216°C (decomposes).

Challenges and Troubleshooting

Common Impurities

  • Over-Acylated Byproduct : Forms when acyl chloride is in excess. Mitigated by stoichiometric control.

  • Diethylamine Hydrochloride : Removed via ether washes during salt formation.

Yield Optimization

  • Temperature Control : Maintaining 0–5°C during acylation prevents exothermic side reactions.

  • Catalyst Recycling : Industrial methods reuse palladium catalyst up to 5 times .

Scientific Research Applications

Antiarrhythmic Activity

Nibentan has been primarily researched for its potential as an antiarrhythmic agent . Studies have demonstrated its efficacy in managing cardiac arrhythmias by modulating ion channels involved in cardiac action potentials. Research indicates that nibentan can stabilize cardiac electrical activity, making it a candidate for treating various heart rhythm disorders .

Antifibrillatory Properties

Research has highlighted nibentan's antifibrillatory properties, suggesting it may prevent or reduce the incidence of fibrillation in cardiac tissues. A study focused on the synthesis and testing of nibentan and its analogs found significant antifibrillatory activity, indicating its potential for therapeutic use in preventing life-threatening arrhythmias .

Neuropharmacological Effects

Emerging studies suggest that nibentan may also exhibit neuropharmacological effects, potentially influencing neurotransmitter systems. This opens avenues for exploring its application in treating neurological disorders, although more research is needed to establish these effects conclusively.

Case Study 1: Clinical Trials on Antiarrhythmic Efficacy

A clinical trial investigated the efficacy of nibentan in patients with refractory ventricular tachycardia. The study reported a significant reduction in arrhythmic events among participants treated with nibentan compared to a placebo group. This reinforces the compound's role as a promising antiarrhythmic agent .

Case Study 2: Synthesis and Structure-Activity Relationship

A comprehensive study on the synthesis of nibentan analogs evaluated their structure-activity relationships (SAR). The findings indicated that modifications to the diethylamino group significantly influenced the compound's biological activity, providing insights into designing more potent derivatives for therapeutic use .

Mechanism of Action

Nibentan exerts its effects by blocking potassium channels in cardiac cells, which prolongs the repolarization phase of the action potential. This increases the refractory period of the myocardial cells, preventing abnormal electrical activity that can lead to arrhythmias. The molecular targets include various potassium channels involved in cardiac repolarization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader family of benzamide derivatives and 1,5-diaminopentane analogs with antiarrhythmic activity. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues in the Benzamide Series

Compound Name Structural Features Pharmacological Activity Potency Relative to Nibentan Duration of Action References
Nibentan (Target Compound) 4-Nitrobenzamide, phenylpentyl chain, diethylamino side chain Class III antiarrhythmic; effective in atrial fibrillation and supraventricular tachycardia Baseline Moderate
(±)-N-[5-(Diethylamino)-1-(4-methoxyphenyl)pentyl]-4-nitrobenzamide hydrochloride 4-Methoxyphenyl substitution instead of phenyl Comparable antifibrillatory activity to nibentan; superior to D-sotalol and sematilide Similar Longer than nibentan
Niferidyl (N-1-[(4-fluorophenyl)-2-(1-ethyl-4-piperidyl)ethyl]-4-nitrobenzamide hydrochloride) 4-Fluorophenyl, ethylpiperidyl side chain Antiarrhythmic activity with potential CNS side effects due to piperidyl moiety Lower Shorter
D-Sotalol Non-selective β-blocker with class III activity; lacks benzamide structure Less potent in suppressing atrial fibrillation Lower Shorter
Sematilide Pure class III agent; methanesulfonanilide structure Limited efficacy in ventricular arrhythmias Lower Shorter

Key Findings from Comparative Studies

  • 1,5-Diaminopentane Derivatives: Structural simplification of the benzamide core (e.g., replacing the phenyl group with 4-methoxyphenyl) resulted in compounds with longer duration of action and equal or superior potency to nibentan .
  • Niferidyl : Substitution with a 4-fluorophenyl and piperidyl group reduced antiarrhythmic potency but introduced a distinct pharmacokinetic profile, likely due to altered lipophilicity and CNS penetration .

Impact of Substituents on Activity

  • Aromatic Substitutions : The 4-methoxy group in the phenylpentyl chain enhances metabolic stability, contributing to prolonged activity .
  • Side Chain Modifications: Diethylamino groups optimize potassium channel binding, while piperidyl moieties (as in niferidyl) may introduce off-target effects .
  • Nitro Group Position : The 4-nitrobenzamide core is critical for class III activity; positional isomers or replacements (e.g., methyl or fluoro) diminish efficacy .

Biological Activity

N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of nitrobenzamide derivatives, characterized by the presence of a nitro group (-NO₂) attached to a benzamide structure. This functional group is known for its role in enhancing biological activity through various mechanisms.

1. Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties. In a study comparing its efficacy in the maximal electroshock (MES) test, it demonstrated an effective dose (ED50) of 31.8 µM/kg and a protective index (PI) of 5.2, indicating a favorable safety profile compared to other known anticonvulsants like phenytoin .

CompoundED50 (µM/kg)TD50 (µM/kg)Protective Index
N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide31.8166.95.2
Phenytoin---

2. Anti-inflammatory Activity

The compound has also been shown to possess anti-inflammatory properties. It acts as an inhibitor of inducible nitric oxide synthase (iNOS), which is crucial in the inflammatory response. The presence of the nitro group enhances its interaction with the heme fraction of iNOS, leading to significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β .

3. Antimicrobial Activity

Nitro-containing compounds are well-documented for their antimicrobial effects. This compound may exert its antimicrobial activity through redox reactions that produce toxic intermediates capable of damaging microbial DNA . This mechanism is similar to that observed in other nitro compounds like metronidazole.

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Reactions : The nitro group undergoes reduction within biological systems, generating reactive intermediates that can interact with cellular macromolecules.
  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and neurotransmitter synthesis.
  • Receptor Modulation : It may modulate neurotransmitter receptors, contributing to its anticonvulsant effects.

Case Study 1: Efficacy in Animal Models

In preclinical studies involving rat models, this compound was administered orally, resulting in significant reductions in seizure frequency compared to control groups. The results suggest potential for further development as an oral anticonvulsant therapy .

Case Study 2: Comparative Analysis with Other Anticonvulsants

A comparative analysis was conducted to evaluate the anticonvulsant efficacy of this compound against established drugs like carbamazepine and phenytoin. The findings indicated that it exhibited comparable or superior efficacy in certain models while maintaining a better safety margin .

Q & A

Q. What synthetic routes are commonly employed for N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride, and how is its purity validated?

The compound is synthesized via multi-step organic reactions, starting with the condensation of a nitrobenzoyl chloride derivative with a diethylamino-pentylphenylamine intermediate. Evidence from preclinical development highlights the use of optimized industrial protocols to ensure high yield and reproducibility . Purity is validated using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity and >95% purity .

Q. What are the primary pharmacological targets of this compound, and how is its activity assessed in vitro?

The compound acts as a Class III antiarrhythmic agent, targeting potassium channels to prolong the action potential duration. In vitro assays include patch-clamp electrophysiology to measure ion channel inhibition (e.g., hERG channels) and competitive binding studies using radiolabeled ligands (e.g., ³H-dofetilide) to assess receptor affinity . Dose-response curves (IC₅₀ values) are generated to quantify potency, typically in the nanomolar range .

Q. What structural features contribute to its antiarrhythmic efficacy?

Key structural elements include:

  • The 4-nitrobenzamide group , which enhances electrophilic interactions with channel proteins.
  • The diethylamino-pentyl chain , which improves lipid solubility and tissue penetration.
  • The phenyl group , critical for binding to hydrophobic pockets in ion channels. Structure-activity relationship (SAR) studies show that modifications to the nitro group or alkyl chain length significantly reduce potency .

Advanced Research Questions

Q. How do researchers reconcile discrepancies between in vitro ion channel data and in vivo efficacy in atrial fibrillation models?

Discrepancies often arise due to metabolic stability, tissue distribution, or off-target effects. For example, in vitro hERG inhibition may not fully predict in vivo QT prolongation. To address this, researchers use:

  • Langendorff-perfused heart models to assess proarrhythmic risk ex vivo.
  • Telemetry in conscious animals to monitor ECG changes during induced arrhythmias.
  • Pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with electrophysiological effects .

Q. What strategies are used to optimize the compound’s oral bioavailability and CNS penetration for neurological applications?

  • Prodrug derivatization : Esterification of the nitro group to enhance intestinal absorption.
  • Co-solvent formulations : Use of PEG-400 or cyclodextrins to improve solubility.
  • Blood-brain barrier (BBB) penetration assays : In situ perfusion models or MDCK-MDR1 cell monolayers to measure permeability .

Q. How does this compound compare to other nitrobenzamide derivatives in preclinical antiarrhythmic studies?

Comparative studies with derivatives like niferidyl (a fluorophenyl analog) reveal:

  • Higher selectivity : The parent compound shows 10-fold lower off-target binding to sodium channels.
  • Reduced toxicity : Lower incidence of torsades de pointes in canine models compared to amiodarone.
  • Longer half-life : ~8 hours in rodents vs. 4 hours for niferidyl, attributed to reduced hepatic clearance .

Q. What computational methods are employed to predict its binding mode to potassium channels?

  • Molecular docking : Using cryo-EM structures of hERG (PDB ID: 5VA1) to identify key interactions (e.g., hydrogen bonds with Ser624, hydrophobic contacts with Tyr652).
  • Molecular dynamics (MD) simulations : To assess stability of ligand-channel complexes over 100-ns trajectories.
  • Free-energy perturbation (FEP) : To calculate binding affinity changes for mutagenesis variants (e.g., T623A mutations) .

Methodological Considerations

Q. How are metabolic stability and drug-drug interaction risks evaluated during development?

  • Liver microsome assays : Incubation with human/rat microsomes to identify cytochrome P450 (CYP) metabolites (e.g., CYP3A4-mediated nitro-reduction).
  • CYP inhibition screening : Fluorescent probes (e.g., CYP2D6) to assess competitive inhibition.
  • Reactive metabolite trapping : Glutathione adduct formation detected via LC-MS/MS .

Q. What experimental designs are critical for validating its antiarrhythmic efficacy in translational models?

  • Atrial fibrillation (AF) induction : Rapid pacing in canine or porcine models to mimic clinical AF.
  • Optical mapping : Voltage-sensitive dyes (e.g., di-4-ANEPPS) to visualize action potential propagation.
  • Biomarker analysis : Plasma levels of NT-proBNP or troponin to correlate with myocardial stress .

Data Contradiction Analysis

Q. How are conflicting results regarding proarrhythmic vs. antiarrhythmic effects resolved?

Contradictions may stem from species-specific responses (e.g., guinea pigs vs. humans) or dosing regimens. Resolution strategies include:

  • Population-based modeling : To identify sub-groups with higher benefit-risk ratios.
  • In silico cardiac safety panels : Simulations using the CiPA (Comprehensive in vitro Proarrhythmia Assay) paradigm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.